Manganese-based nanoparticles, including those derived from manganese carbonyl, have shown great potential for various biomedical applications . These nanoparticles are eco-friendly, economical, biocompatible, and possess strong adsorption properties .
Method of Application: These nanoparticles are used in different biological applications such as drug delivery, anticancer, antimicrobial, antioxidants, nanozymes, photothermal therapy, and biosensing .
Results or Outcomes: The use of these nanoparticles has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .
Manganese carbonyl has been used in the development of a near-infrared (NIR)-responsive nanoplatform . This platform is based on upconversion nanoparticles (UCNPs) loaded with a manganese carbonyl complex .
Method of Application: The UCNPs are used to generate UV light locally, which leads to the photodecomposition of the manganese carbonyl complex into CO and manganese oxide (MnOX). The MnOX is then reduced to Mn2+ by the overexpressed glutathione in cancer cells .
Results or Outcomes: This method allows for the NIR-controlled co-release of CO and Mn2+, enhancing the controlled delivery and biomedical application of carbon monoxide-releasing molecules (CORMs) .
Manganese carbonyl complexes have been used as catalysts for hydrosilylation reactions .
Method of Application: The bis(imino)pyridine-supported compound (Ph2PPrPDI)Mn mediates ketone hydrosilylation with exceptional activity under solvent-free conditions . Silanes including Ph2SiH2, (EtO)3SiH, (EtO)2MeSiH, and (EtO)Me2SiH were found to partially reduce cyclohexanone in the presence of (Ph2PPrPDI)Mn .
Results or Outcomes: Turnover frequencies of up to 1280 min−1 were observed using PhSiH3 . This method allows for the atom-efficient preparation of tertiary and quaternary silanes .
Manganese carbonyl complexes have been used as selective electrocatalysts for CO2 reduction .
Method of Application: The development and mechanistic study of molecular electrocatalysts that show high selectivity to CO2 reduction in the presence of high proton concentrations is of great interest to the field .
Results or Outcomes: While still an emerging field, manganese-based catalysts can be successfully integrated into electrochemical and photoelectrochemical devices for CO2 reduction .
Manganese dioxide (MnO2), a type of redox-active transition-metal dioxide, has found wide applications in catalysts, oxidants, ferrites, achromats and battery materials .
Method of Application: MnO2 is also increasingly being used in the biomedical field for disease diagnosis and treatment .
Results or Outcomes: The use of MnO2 has opened up new possibilities in the field of biomedical sciences, with their unique fundamental properties being of particular interest .
Manganese-based nanoparticles, especially those derived from manganese carbonyl, have shown great potential for various applications in nanotechnology .
Method of Application: These nanoparticles are developed due to their unique fundamental properties and are used in various fields .
Results or Outcomes: The development of manganese-based nanoparticles has opened up new possibilities in the field of nanotechnology .
Manganese carbonyl complexes have been used for a broad range of reductive transformations .
Method of Application: Low-valent Mn compounds have proven to be particularly effective for the hydrosilylation of carbonyl- and carboxylate-containing substrates .
Results or Outcomes: This method allows for the atom-efficient preparation of tertiary and quaternary silanes .
Decacarbonyldimanganese, with the chemical formula Mn(CO), is a bimetallic carbonyl complex of manganese. It consists of two manganese atoms coordinated to ten carbon monoxide ligands. This compound is notable for its weak manganese-manganese bond, which can undergo homolytic cleavage under thermal or photochemical conditions, generating highly reactive manganese-centered radicals. These radicals are capable of activating various chemical bonds, making decacarbonyldimanganese a valuable reagent in organometallic chemistry and catalysis .
Decacarbonyldimanganese can be synthesized through various methods:
Decacarbonyldimanganese has several applications in chemistry:
Interaction studies involving decacarbonyldimanganese typically focus on its reactivity with other organic compounds. For example:
Decacarbonyldimanganese shares similarities with other metal carbonyl complexes but exhibits unique properties due to its dimeric structure and reactivity profile. Here are some comparable compounds:
Compound | Formula | Notable Features |
---|---|---|
Dimolybdenum decacarbonyl | Mo(CO) | Similar dimeric structure; used in catalysis |
Dirhenium decacarbonyl | Re(CO) | Heavier analogue; studied for metal-metal bonding |
Pentacarbonylmanganese(I) | Mn(CO) | A monomeric form; used as a precursor for dimers |
Decacarbonyldimanganese is unique among these compounds primarily due to its ability to generate highly reactive manganese radicals through the cleavage of its weak Mn-Mn bond. This property enables it to participate effectively in various radical-based reactions and catalysis, distinguishing it from other metal carbonyls that may not exhibit such pronounced radical behavior.
The discovery of decacarbonyldimanganese in 1954 by Brimm, Lynch, and Sesny at Linde Air Products Company marked a milestone in organometallic synthesis. Inspired by the known structure of dirhenium decacarbonyl (Re₂(CO)₁₀), the team pursued its manganese analog through the reduction of manganese(II) iodide (MnI₂) with magnesium under 3000 psi (∼200 atm) of carbon monoxide. This initial method yielded Mn₂(CO)₁₀ in ∼1% efficiency, constrained by harsh conditions and competing side reactions.
Subsequent refinements in 1958 by Closson and colleagues improved yields to 32% by employing anhydrous manganese(II) chloride (MnCl₂) and sodium benzophenone ketyl under 200 atm CO pressure. A breakthrough emerged with ambient-pressure synthesis routes, such as the reaction of methylcyclopentadienyl manganese tricarbonyl (MMT) with sodium metal in diglyme, achieving 16–20% yields while eliminating the need for specialized high-pressure equipment. These synthetic advances expanded accessibility to Mn₂(CO)₁₀, enabling broader investigation of its properties.
Decacarbonyldimanganese adopts the systematic IUPAC name bis(pentacarbonylmanganese)(Mn—Mn), reflecting its dimeric structure with a direct manganese-manganese bond. The compound crystallizes in a staggered conformation, featuring two Mn(CO)₅ units linked by a single Mn–Mn bond of 2.92 Å. Each manganese center achieves an 18-electron configuration through:
Property | Value |
---|---|
Molecular weight | 389.98 g/mol |
Melting point | 154°C |
Sublimation temperature | 80°C at 1 mmHg |
Density | 1.75 g/cm³ |
Solubility | Organic solvents (e.g., benzene, chloroform) |
The infrared spectrum exhibits ν(CO) stretching frequencies between 2040–1980 cm⁻¹, characteristic of terminal carbonyl ligands. X-ray diffraction studies confirm the staggered D₄d symmetry, with no eclipsed conformers observed even under high pressure.
Mn₂(CO)₁₀ has become a paradigm for studying:
Decacarbonyldimanganese exhibits a characteristic dimetal carbonyl structure that has been extensively studied through X-ray diffraction methods. The compound crystallizes in the monoclinic crystal system with space group P21/n, displaying lattice parameters of a = 14.14 Å, b = 7.10 Å, c = 14.63 Å, and β = 105.2° [1] [2] [3]. The most precise structural determination conducted at 120 K reveals a manganese-manganese bond length of 2.9038(6) Å, which represents a relatively long metal-metal bond consistent with a formal bond order of unity [4] [2].
The molecular structure consists of two manganese atoms bridged by a direct metal-metal bond, with each manganese center coordinated by five carbonyl ligands in a distorted square pyramidal geometry [1] [3]. The axial carbonyl ligands, positioned along the manganese-manganese axis, exhibit shorter metal-carbon bond lengths of 1.811 Å compared to the equatorial carbonyl ligands, which display an average manganese-carbon distance of 1.856 Å [1] [4]. This difference of approximately 4.5 pm reflects the distinct electronic environments of the axial and equatorial carbonyl groups.
The molecular geometry adopts a staggered conformation with approximate D4d symmetry, where the carbonyl ligands on one manganese center are rotated 45° relative to those on the other manganese center [1] [5]. This staggered arrangement represents the thermodynamically favored configuration, being lower in energy than the eclipsed conformation by approximately 142.4 kJ/mol [5]. The stability of this configuration arises from minimized steric interactions between the carbonyl ligands and optimal orbital overlap between the metal centers.
High-precision X-ray diffraction studies have confirmed that no bridging carbonyl ligands are present in the structure, contrary to some early structural proposals [1] [4]. Each manganese center maintains its own set of five terminal carbonyl ligands, with no significant cross-interactions between one manganese center and the carbonyl ligands of the other. The manganese-manganese-carbonyl bond angles range from 84.61(7)° to 89.16(7)°, indicating nearly perpendicular arrangements for the equatorial carbonyl groups relative to the metal-metal axis [1] [5].
Temperature-dependent crystallographic studies have revealed systematic changes in the structural parameters of decacarbonyldimanganese across different temperature ranges. X-ray diffraction measurements conducted at 74 K, room temperature, and elevated temperatures demonstrate that the manganese-manganese bond length exhibits thermal expansion behavior consistent with typical metal-metal bonds [5] [6]. The bond length increases with temperature due to enhanced vibrational amplitudes and thermal expansion of the crystal lattice.
The thermal expansion coefficient of decacarbonyldimanganese is positive along all crystallographic axes, with anisotropic expansion observed in the monoclinic crystal system [6]. The lattice parameters increase systematically with temperature, maintaining the space group symmetry across the temperature range investigated. The compound remains structurally stable up to its decomposition temperature of 154-155°C, at which point thermal decomposition occurs with loss of carbonyl ligands [7] [3].
Variable temperature studies have shown that the molecular symmetry and staggered conformation are preserved across the temperature range, with no evidence of phase transitions or conformational changes [1] [5]. The carbonyl ligands maintain their terminal coordination mode, and the D4d molecular symmetry is retained even at elevated temperatures. High-pressure studies have demonstrated that the staggered conformation is maintained even under extreme conditions, with pressure-induced changes manifesting as rotations and translations of the manganese pentacarbonyl units rather than conformational isomerization [8].
The application of Quantum Theory of Atoms in Molecules (QTAIM) analysis to decacarbonyldimanganese has provided detailed insights into the nature of the manganese-manganese bond and metal-ligand interactions. Experimental electron density studies based on high-resolution X-ray diffraction data at 120 K have revealed the presence of a bond critical point located directly between the two manganese atoms [4] [9]. This bond critical point is characterized by an electron density ρ(rc) of 0.44 e/ų, which is relatively low compared to typical covalent bonds but consistent with weak metal-metal interactions [4] [10].
The electron density distribution shows a unique path of maximum electron density connecting the two manganese nuclei, confirming the existence of a direct manganese-manganese bond [4] [11]. No cross-interaction lines are observed between one manganese center and the equatorial carbonyl ligands of the other, ruling out alternative bonding models that proposed bridging interactions [4] [11]. The bond path exhibits cylindrical symmetry with an ellipticity value of zero, indicating a symmetric electron density distribution around the metal-metal axis [10].
The topological analysis reveals that the electron density at the bond critical point is intermediate between values typical of ionic and covalent interactions, suggesting a unique bonding character for the manganese-manganese interaction [4] [12]. The low electron density value, combined with the positive Laplacian discussed below, indicates that the metal-metal bond is best described as a closed-shell interaction rather than a shared-electron covalent bond [4] [12] [10].
The Laplacian of the electron density (∇²ρ) provides crucial information about the local concentration and depletion of electron density in chemical bonds. For decacarbonyldimanganese, the Laplacian at the manganese-manganese bond critical point has a positive value of +2.4 e/Å⁵, which is characteristic of closed-shell interactions [4] [12]. This positive Laplacian indicates that the electron density is locally depleted at the bond critical point, consistent with the interaction between two closed-shell metal centers [12] [13].
The distribution of the Laplacian reveals that both the manganese-manganese bond and the manganese-carbonyl bonds exhibit closed-shell character [4] [12]. For the manganese-carbonyl interactions, the positive Laplacian values are consistent with dative bonding, where electron density is donated from the carbonyl carbon to the metal center [4] [12]. The Laplacian distribution maps show regions of local charge concentration (negative ∇²ρ) primarily located in the valence shell regions of the atoms, with charge depletion (positive ∇²ρ) in the internuclear bonding regions [13] [11].
The analysis of the Laplacian distribution has confirmed that the manganese-manganese interaction is fundamentally different from classical covalent bonds, which typically exhibit negative Laplacian values at their bond critical points [12] [13]. Instead, the interaction can be characterized as a closed-shell metal-metal bond, stabilized by electrostatic interactions and dispersion forces rather than shared electron pairs [12] [10]. This finding is consistent with the relatively long bond length and low bond order observed for the manganese-manganese bond.
Infrared spectroscopy has been extensively employed to characterize the carbonyl stretching vibrations of decacarbonyldimanganese, providing detailed information about the molecular structure and bonding [14] [15] [16]. The compound exhibits three distinct carbonyl stretching frequencies in solution: 2046 cm⁻¹, 2014 cm⁻¹, and 1983 cm⁻¹, corresponding to the A₁, E₁, and E₂ vibrational modes, respectively [14] [15] [16]. These frequencies are consistent with the D4d molecular symmetry and the presence of ten terminal carbonyl ligands.
The highest frequency mode at 2046 cm⁻¹ corresponds to the symmetric stretching vibration of the axial carbonyl groups, while the modes at 2014 cm⁻¹ and 1983 cm⁻¹ represent antisymmetric stretching vibrations of the equatorial carbonyl ligands [14] [15] [16]. The frequency differences reflect the distinct electronic environments of the axial and equatorial carbonyl groups, with the axial carbonyls experiencing less π-backbonding from the metal centers due to competition with the manganese-manganese σ bond [14] [15].
Solvent-dependent infrared studies have revealed that the carbonyl stretching frequencies are sensitive to the polarity of the surrounding medium [16] [17]. In polar solvents, a solvent-mediated symmetry breaking mechanism leads to a gain in oscillator strength of formally symmetry-forbidden modes, resulting in additional absorption bands in the infrared spectrum [16]. The vibrational relaxation dynamics of the carbonyl modes have been studied using ultrafast infrared spectroscopy, revealing rapid intramolecular vibrational energy redistribution (IVR) on timescales of 0.3-1 ps and slower vibrational relaxation to the ground state with time constants of 80-250 ps [16].
Two-dimensional infrared spectroscopy has provided additional insights into the vibrational coupling between the carbonyl modes [14] [18]. The 2D-IR spectra reveal off-diagonal features that indicate mutual vibrational coupling between the carbonyl stretching modes, with coupling constants on the order of 6-9 cm⁻¹ [14] [18]. These coupling interactions reflect the electronic delocalization within the molecular framework and provide information about the strength of inter-ligand interactions.
Nuclear magnetic resonance spectroscopy has been employed to investigate the solution-phase behavior and dynamic properties of decacarbonyldimanganese [19] [20] [21]. The ¹³C NMR spectrum displays distinct resonances for the axial and equatorial carbonyl carbon atoms, with chemical shifts appearing at approximately 210 ppm and 215 ppm, respectively [20] [22]. The slight difference in chemical shifts reflects the different electronic environments of the two types of carbonyl ligands, consistent with the solid-state structural data.
Variable temperature ¹³C NMR studies have revealed that the carbonyl ligands exhibit fluxional behavior in solution, with exchange processes occurring between the axial and equatorial sites [20] [22]. The exchange rates are temperature-dependent, with faster exchange observed at elevated temperatures due to reduced activation barriers for carbonyl scrambling [20] [22]. The activation energy for this process has been estimated to be consistent with a low-energy pathway involving rotation of the manganese pentacarbonyl units.
⁵⁵Mn NMR spectroscopy has provided direct information about the manganese centers in solution [19] [20]. The manganese nuclei exhibit a chemical shift of approximately -3040 ppm relative to aqueous manganese standards, reflecting the low oxidation state and highly reduced electronic environment of the metal centers [19] [20]. The linewidth of the ⁵⁵Mn NMR resonance is relatively broad due to quadrupolar relaxation effects, but the chemical shift position provides valuable information about the electronic structure of the manganese centers.
Solution NMR studies have confirmed that the dimeric structure of decacarbonyldimanganese is maintained in solution under normal conditions [19] [20]. No evidence for dissociation into monomeric manganese pentacarbonyl radicals is observed at ambient temperatures, indicating that the manganese-manganese bond is sufficiently strong to maintain the dimeric structure in solution [19] [20]. However, photolysis experiments monitored by NMR spectroscopy have demonstrated that the manganese-manganese bond can be cleaved under photochemical conditions, leading to the formation of reactive manganese pentacarbonyl radicals [20] [23].
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